molecular formula C18H24ClN9O4S3 B10770171 sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1428118-46-0

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10770171
CAS No.: 1428118-46-0
M. Wt: 562.1 g/mol
InChI Key: SVSFIELZISOJDT-XRZFDKQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefotiam hydrochloride involves several steps. One method includes adding formamido thiazole acetic acid to an organic solvent, followed by the addition of a base and dithio-bisbenzothiazole. The mixture is then stirred, and a catalyst such as triethyl phosphate is added to carry out a condensation reaction, resulting in an active ester . This ester is then reacted with 7-ACMT in an alkali liquor of the organic solvent to perform N-acylation. After the reaction, hydrochloric acid is added for hydrolysis, and a hydrophilic solvent is used to precipitate cefotiam hydrochloride .

Industrial Production Methods: In industrial settings, the production of cefotiam hydrochloride involves similar steps but on a larger scale. The process includes the use of solvents, catalysts, and controlled reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cefotiam hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce alcohols and amines .

Properties

CAS No.

1428118-46-0

Molecular Formula

C18H24ClN9O4S3

Molecular Weight

562.1 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H/t12-,15-;/m1./s1

InChI Key

SVSFIELZISOJDT-XRZFDKQNSA-N

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.